molecular formula C11H9ClN2 B8759935 2-Chloro-5-(4-methylphenyl)pyrimidine CAS No. 27956-37-2

2-Chloro-5-(4-methylphenyl)pyrimidine

Cat. No.: B8759935
CAS No.: 27956-37-2
M. Wt: 204.65 g/mol
InChI Key: AXBSAMHKWMWOKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(4-methylphenyl)pyrimidine is a heterocyclic aromatic compound featuring a pyrimidine core substituted with a chlorine atom at position 2 and a 4-methylphenyl group at position 3. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural similarity to nucleic acid bases, enabling interactions with biological targets such as enzymes and receptors. This compound serves as a key intermediate in synthesizing pharmaceuticals, agrochemicals, and materials science products . Its reactivity at the chlorine position allows for further functionalization, making it a versatile scaffold in drug discovery .

Properties

CAS No.

27956-37-2

Molecular Formula

C11H9ClN2

Molecular Weight

204.65 g/mol

IUPAC Name

2-chloro-5-(4-methylphenyl)pyrimidine

InChI

InChI=1S/C11H9ClN2/c1-8-2-4-9(5-3-8)10-6-13-11(12)14-7-10/h2-7H,1H3

InChI Key

AXBSAMHKWMWOKP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares 2-Chloro-5-(4-methylphenyl)pyrimidine with analogs differing in substituents at position 5:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Substituent Reference
This compound C₁₁H₉ClN₂ 204.65 Not reported Not reported 4-Methylphenyl
2-Chloro-5-(4-methoxyphenyl)pyrimidine C₁₁H₉ClN₂O 220.65 129 403.1 (predicted) 4-Methoxyphenyl
2-Chloro-5-(4-chlorophenyl)pyrimidine C₁₀H₆Cl₂N₂ 225.07 208–212 Not reported 4-Chlorophenyl
2-Chloro-5-(tert-butyl)pyrimidine C₈H₁₁ClN₂ 170.64 Not reported Not reported tert-Butyl
5-(4-Chlorophenyl)-7-(4-methylphenyl)-4-(pyrrolidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine C₂₃H₂₁ClN₄ 380.89 Not reported Not reported 4-Chlorophenyl, 4-Methylphenyl

Key Observations :

  • Electron-donating vs. electron-withdrawing groups : The methoxy group (electron-donating) in 2-Chloro-5-(4-methoxyphenyl)pyrimidine reduces melting point (129°C) compared to the chloro-substituted analog (208–212°C), likely due to decreased intermolecular forces .
  • Steric effects : The tert-butyl group in 2-Chloro-5-(tert-butyl)pyrimidine lowers molecular weight but may hinder crystallization, explaining the lack of reported melting points .

Comparative Reactivity :

  • The chlorine atom at position 2 is highly reactive, enabling substitution with amines, alkoxides, or organometallic reagents. For instance, 5-(4-Chlorophenyl)-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidine () incorporates a pyrrolidine group via nucleophilic displacement .
  • Electron-withdrawing substituents (e.g., Cl) enhance the electrophilicity of the pyrimidine ring, accelerating further functionalization .

Structure-Activity Relationships :

  • Substituent polarity : The 4-chlorophenyl group in PP2 enhances kinase selectivity compared to PP1’s 4-methylphenyl group, likely due to improved hydrophobic interactions .
  • Hydrogen bonding : In N-(2-fluorophenyl)-...pyrimidin-4-amine (), intramolecular N–H⋯N bonds stabilize the active conformation, critical for antimicrobial activity .

Crystallographic and Conformational Analysis

Crystal structures reveal substituent-dependent packing patterns:

  • 5-(4-Chlorophenyl)-7-(4-methylphenyl)pyrrolo[2,3-d]pyrimidine () forms pseudo-inversion-related dimers, stabilized by weak C–H⋯π interactions .
  • Cyclopenta[g]pyrazolo[1,5-a]pyrimidines () exhibit planar heterobicyclic cores with aryl substituents twisted by 3.6–14.5°, affecting π-π stacking and solubility .

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